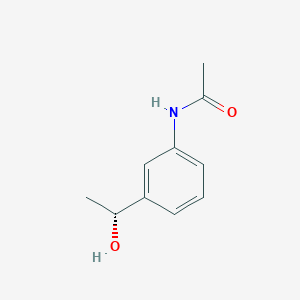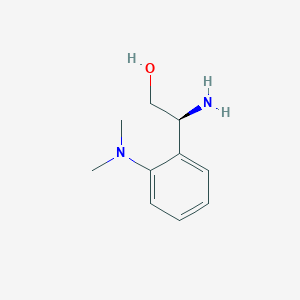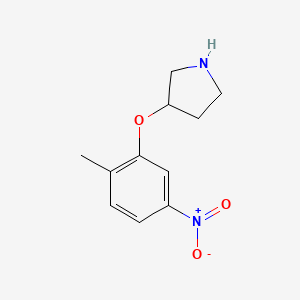![molecular formula C16H18F2O2 B15322524 Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,2-difluoro-3-phenylbicyclo[111]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenyl-substituted bicyclo[1.1.1]pentane derivative with tert-butyl 2,2-difluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction mixture is then subjected to purification processes, including column chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its stability and unique structural features.
Materials Science: Its rigid bicyclic structure makes it a candidate for use in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mécanisme D'action
The mechanism of action of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylate
- Tert-butyl 2,2-difluoro-3-ethylbicyclo[1.1.1]pentane-1-carboxylate
- Tert-butyl 2,2-difluoro-3-isopropylbicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .
Propriétés
Formule moléculaire |
C16H18F2O2 |
|---|---|
Poids moléculaire |
280.31 g/mol |
Nom IUPAC |
tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H18F2O2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
AJTDJPNHVSZLAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


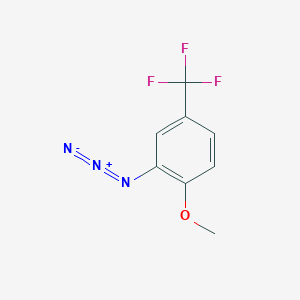
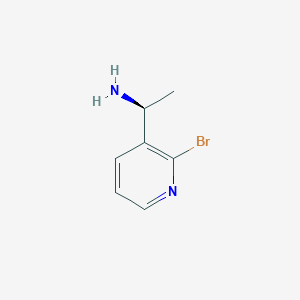

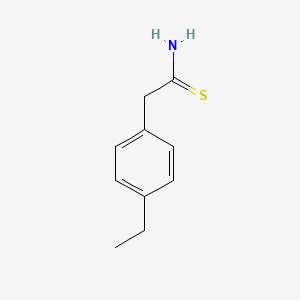
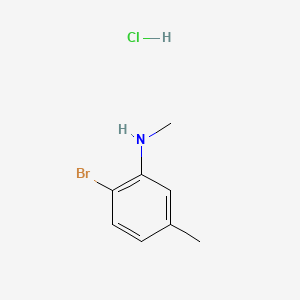
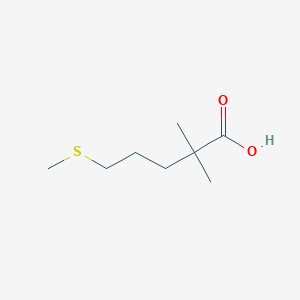
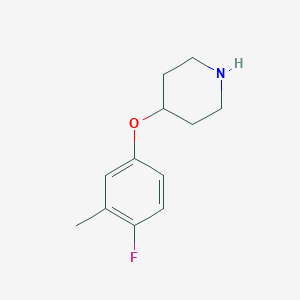
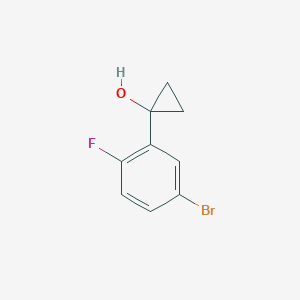
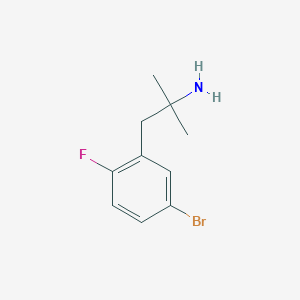
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
